

Fenthion Oxon Sulfoxide: Application Notes and Protocols for Certified Reference Material

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Compound of Interest

Compound Name: *Fenthion oxon sulfoxide*

Cat. No.: *B133083*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion oxon sulfoxide is a significant metabolite of the organothiophosphate insecticide Fenthion.^[1] As a potent inhibitor of acetylcholinesterase (AChE), its presence in food and environmental samples is a critical indicator for assessing exposure and toxicological risk.^[2] The use of a certified reference material (CRM) for **Fenthion oxon sulfoxide** is paramount for ensuring the accuracy and reliability of analytical measurements in research, regulatory monitoring, and drug development studies.^[3] This document provides detailed application notes and protocols for the effective use of **Fenthion oxon sulfoxide** as a CRM.

Physicochemical Properties and CRM Specifications

Fenthion oxon sulfoxide is available as a certified reference material from various suppliers, ensuring high purity and traceability for analytical applications.^{[4][5]}

Property	Value	Reference
Chemical Name	Dimethyl 3-methyl-4-(methylsulfinyl)phenyl phosphate	[4]
Synonyms	Fenoxon sulfoxide	[4]
CAS Number	6552-13-2	[4]
Molecular Formula	C ₁₀ H ₁₅ O ₅ PS	[4]
Molecular Weight	278.26 g/mol	[4]
Certification	Produced in accordance with ISO/IEC 17025 and ISO 17034	[4]
Storage Temperature	2-8°C	

Application 1: Analytical Standard for Residue Analysis

Fenthion oxon sulfoxide CRM is primarily used as an analytical standard for the quantification of fenthion and its metabolites in various matrices, particularly in food and environmental samples.^[3] Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for its high sensitivity and selectivity.^[6]

Quantitative Analysis of Fenthion Oxon Sulfoxide in Food Matrices by UHPLC-MS/MS

A validated method for the simultaneous analysis of fenthion and its five metabolites, including **Fenthion oxon sulfoxide**, has been developed for various food matrices.^[6]

Table 1: UHPLC-MS/MS Method Parameters

Parameter	Specification	Reference
Column	Agilent ZORBAX Eclipse Plus RRHD C18, 150 mm L × 2.1 mm id, 1.8 µm dp	[7]
Mobile Phase A	0.05% (w/v) ammonium formate + 0.01% (v/v) formic acid in water	[7]
Mobile Phase B	Methanol	[7]
Flow Rate	0.5 mL/min	[7]
Gradient	0-5 min, 10-65% B; 5-6.5 min, 65-95% B	[7]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[6]
MRM Transition (Quantifier)	279.0 -> 104.1	[7]
MRM Transition (Qualifier)	279.0 -> 121.1	[7]

Table 2: Performance Data for **Fenthion Oxon Sulfoxide** Analysis in Various Food Matrices

Matrix	Spiking Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)	Limit of Quantificati on (LOQ) (mg/kg)	Reference
Brown Rice	0.01	95.5 - 116.0	≤ 15.1	0.01	[6]
Chili Pepper	0.1	79.8 - 114.0	≤ 15.1	0.01	[6]
Orange	0.2	79.8 - 114.0	≤ 15.1	0.01	[6]
Potato	0.01	79.8 - 114.0	≤ 15.1	0.01	[6]
Soybean	0.1	79.8 - 114.0	≤ 15.1	0.01	[6]

Experimental Protocol: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[6][8]

Materials:

- Homogenized food sample
- Acetonitrile
- 50 mL centrifuge tubes
- Citrate-buffered QuEChERS extraction salts
- Dispersive solid-phase extraction (d-SPE) tubes with appropriate sorbents
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]
- Add 10 mL of acetonitrile to the sample.[8]
- Add the citrate-buffered QuEChERS extraction salts.
- Vortex the tube vigorously for 1 minute.
- Centrifuge the tube to separate the layers.
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.[8]
- Vortex the d-SPE tube for 1 minute and then centrifuge.[8]
- The resulting supernatant is the final extract for UHPLC-MS/MS analysis.[8]



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QuEChERS sample preparation workflow.

Application 2: Toxicological and Mechanistic Studies

Fenthion oxon sulfoxide's primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This makes it a valuable tool for *in vitro* toxicological screening and for studying the mechanism of organophosphate neurotoxicity.

Acetylcholinesterase Inhibition Assay

The Ellman assay is a widely used colorimetric method to determine AChE activity and inhibition.^[9]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.^[9] The presence of an inhibitor like **Fenthion oxon sulfoxide** will reduce the rate of this color change.

Table 3: Acetylcholinesterase Inhibition by Fenthion Metabolites

Compound	Enantiomer	IC ₅₀ (µM) for human recombinant AChE	IC ₅₀ (µM) for electric eel AChE	Reference
Fenthion oxon sulfoxide	(R)-(+)	6.9	6.5	[2]
Fenthion oxon sulfoxide	(S)-(-)	230	111	[2]
Fenthion sulfoxide	Racemate	>1000	>1000	[10]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

Materials:

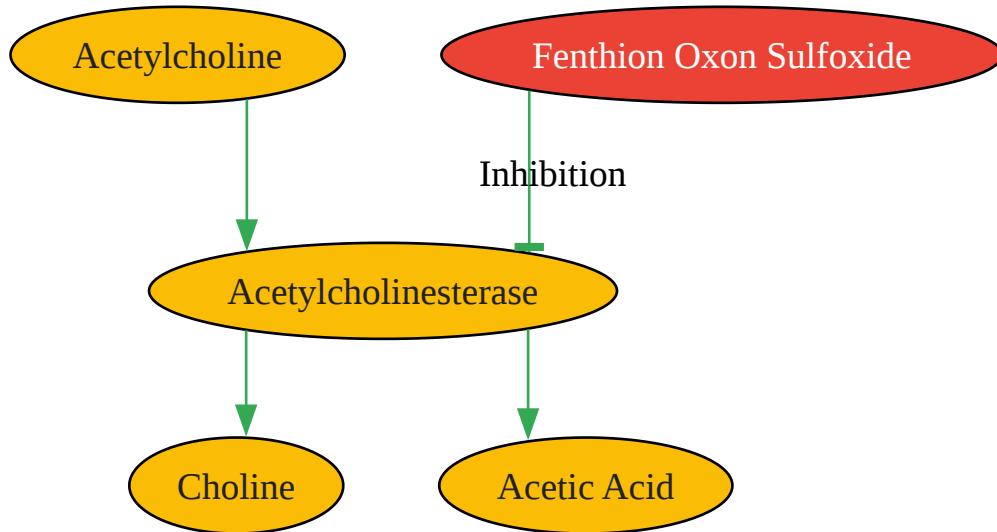
- **Fenthion oxon sulfoxide CRM**
- Acetylcholinesterase (AChE) enzyme solution (e.g., from human recombinant or electric eel)
- Acetylthiocholine (ATCh) substrate solution
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
- Phosphate buffer (pH 7.4)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of the **Fenthion oxon sulfoxide CRM** in phosphate buffer.
- In a 96-well microplate, add the AChE enzyme solution to each well.

- Add the different concentrations of the **Fenthion oxon sulfoxide** dilutions to the respective wells and incubate for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the ATCh substrate solution and the DTNB reagent to each well.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
- Calculate the percentage of AChE inhibition for each concentration of **Fenthion oxon sulfoxide** compared to a control without the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.

Acetylcholinesterase Inhibition Pathway



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Mechanism of acetylcholinesterase inhibition.

Application 3: Synthesis and Metabolite Identification

Fenthion oxon sulfoxide can be synthesized from Fenthion through a multi-step oxidation process. This is crucial for producing analytical standards when a CRM is unavailable or for creating isotopically labeled internal standards for mass spectrometry-based methods.

Synthesis of Fenthion Oxon Sulfoxide

The synthesis involves the oxidation of the thioether group to a sulfoxide and the oxidative desulfuration of the phosphorothioate group.[\[2\]](#)[\[11\]](#)

Experimental Protocol: Synthesis of Fenthion Sulfoxide (Intermediate)

Materials:

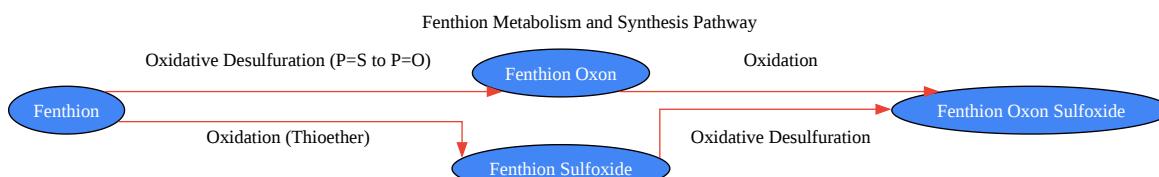
- Fenthion
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- Dissolve fenthion in dichloromethane in a round-bottom flask.[\[11\]](#)
- Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the fenthion solution while stirring at room temperature.[\[11\]](#)

- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.[11]
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.[11]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[11]
- Concentrate the filtrate under reduced pressure to obtain the crude product.[11]
- Purify the crude fenthion sulfoxide by silica gel column chromatography using a hexane-ethyl acetate solvent system.[11]

Note: The subsequent oxidation of Fenthion Sulfoxide to **Fenthion oxon sulfoxide** would require an additional oxidation step, for which specific published protocols are less common but would likely involve a stronger oxidizing agent or different reaction conditions.



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